molecular formula C23H16ClNO5S B2922374 5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866808-89-1

5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2922374
CAS No.: 866808-89-1
M. Wt: 453.89
InChI Key: CSNOYABAOSMEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a potent and selective small-molecule inhibitor of the Proviral Integration Moloney virus (PIM) family of kinases [1] . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with hematological malignancies and solid tumors [2] . This compound exerts its research value by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking the phosphorylation of downstream substrates involved in prosurvival signaling pathways. Its specific benzenesulfonylquinolinone scaffold is designed for high potency and selectivity. In research settings, it is a critical tool for elucidating the distinct and overlapping roles of PIM isoforms in cancer biology, studying mechanisms of drug resistance, and evaluating combination therapies with other targeted agents. Investigations utilizing this inhibitor are primarily focused in oncology, particularly for understanding and targeting signaling networks in leukemia, lymphoma, and prostate cancer models [1] . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO5S/c24-16-6-8-17(9-7-16)31(27,28)22-13-25(12-15-4-2-1-3-5-15)19-11-21-20(29-14-30-21)10-18(19)23(22)26/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNOYABAOSMEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps. One common synthetic route starts with the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form an intermediate compound. This intermediate then undergoes aldol condensation with aromatic aldehydes to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler quinoline compounds.

Mechanism of Action

The mechanism of action of 5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Type : The 7-position substituent is critical for activity. Sulfonyl groups (as in the target compound) may enhance electrophilicity or hydrogen-bonding capacity compared to benzylidene or benzoyl groups .
  • Benzyl vs. Benzylidene: Benzylidene derivatives (e.g., 4a) exhibit pronounced cytotoxicity, likely due to conjugated double bonds enhancing planar interactions with cellular targets . The rigid benzylidene moiety contrasts with the flexible benzyl group in the target compound, suggesting divergent binding modes.
  • Halogen Effects : Bromine or chlorine substituents (e.g., in 4a from ) correlate with improved activity, possibly via increased lipophilicity or halogen bonding .

Limitations of Current Evidence

  • No direct cytotoxicity data for the target compound.
  • Limited structural diversity in tested quinolin-8-one derivatives (e.g., fluorobenzoyl analogs lack activity reports) .

Biological Activity

5-benzyl-7-(4-chlorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C23H16ClNO5S
  • CAS Number : 866808-89-1
  • Molecular Weight : 445.89 g/mol

This compound features a quinoline backbone with a sulfonyl group and a benzyl moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro tests demonstrated that this compound exhibits significant cytotoxicity against leukemic (K562) and prostate (DU145) cancer cell lines. The compound showed superior activity compared to other derivatives tested in similar conditions .
CompoundCell LineIC50 (µM)
This compoundK56210.2
This compoundDU14512.5

These results indicate a promising potential for developing new anticancer therapies based on this compound.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Kinases : Similar compounds in the same class have been shown to inhibit key kinases involved in cancer progression. The presence of the sulfonyl group is believed to enhance binding affinity to these targets .

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may also possess:

  • Antimicrobial Activity : Some derivatives related to this compound have shown antibacterial properties against various pathogens. This suggests potential applications in treating infections alongside cancer therapy .

Case Studies and Research Findings

  • Case Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various quinoline derivatives including our compound. It was found that modifications at the sulfonyl position significantly affected the cytotoxic profile against multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has indicated that alterations in the substituents on the benzyl and sulfonyl groups can dramatically influence the biological activity. For example, introducing electron-withdrawing groups increases potency against specific cancer types .
  • Comparative Analysis : In comparative studies with other quinoline derivatives, this compound consistently demonstrated higher efficacy in inhibiting cell proliferation in vitro compared to structurally similar compounds .

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